Fmoc-2-amino-5-methylbenzoic acid
Overview
Description
Fmoc-2-amino-5-methylbenzoic acid: is a chemical compound with the molecular formula C23H19NO4 and a molecular weight of 373.40 g/mol . This compound is primarily used in the field of peptide synthesis, where it serves as a protecting group for amino acids . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used to protect the amino group of amino acids during peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-2-amino-5-methylbenzoic acid is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are the amine groups that it protects during synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a Fmoc carbamate , which serves to protect the amine group during subsequent reactions . The Fmoc group is base-labile, meaning it can be rapidly removed by a base .
Result of Action
The primary result of this compound’s action is the protection of amine groups during organic synthesis . This allows for the selective reaction of other functional groups in the molecule, enabling the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by the chemical environment in which it is used. For example, the presence of a base is required for the removal of the Fmoc group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, solvent, and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-amino-5-methylbenzoic acid typically involves the protection of the amino group of 2-amino-5-methylbenzoic acid with the Fmoc group. This can be achieved through the reaction of 2-amino-5-methylbenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-2-amino-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide bond formation through nucleophilic substitution reactions.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc group.
Carbodiimides: Used in peptide coupling reactions.
Major Products Formed:
Deprotected Amino Acid: Formed after the removal of the Fmoc group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry: Fmoc-2-amino-5-methylbenzoic acid is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino group of amino acids . This allows for the stepwise assembly of peptides on a solid support .
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions . These peptides can also be used in the development of peptide-based drugs .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics . It is also used in the production of custom peptides for research and development purposes .
Comparison with Similar Compounds
2-Amino-5-methoxybenzoic acid: Used in the synthesis of various heterocyclic compounds.
2-Amino-5-methylbenzoic acid: Used in solution-phase peptide synthesis.
Uniqueness: Fmoc-2-amino-5-methylbenzoic acid is unique due to the presence of the Fmoc group, which provides a convenient and efficient method for protecting the amino group during peptide synthesis . This makes it highly valuable in the field of peptide chemistry .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-10-11-21(19(12-14)22(25)26)24-23(27)28-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZFNFRMORUWNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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